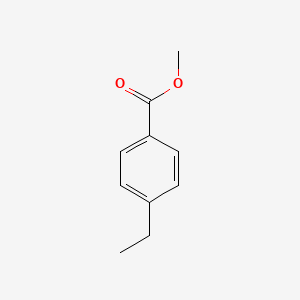

Methyl 4-ethylbenzoate

Übersicht

Beschreibung

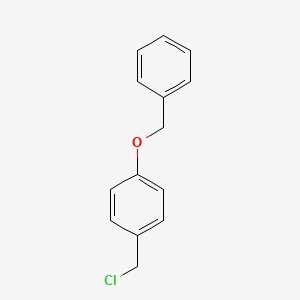

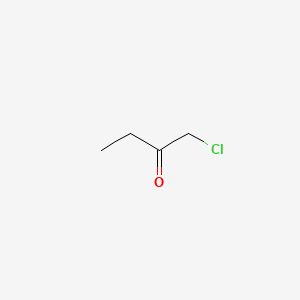

Methyl 4-ethylbenzoate is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .

Synthesis Analysis

The synthesis of Methyl 4-ethylbenzoate involves several stages . The first stage involves the reaction of ethylmagnesium bromide with diethylzinc in diethyl ether and toluene at -78°C for 0.25 hours. The second stage involves the reaction of Methyl 4-chlorobenzoate with iron (III) acetylacetonate in tetrahydrofuran, 1-methyl-pyrrolidin-2-one, diethyl ether, and toluene at 0°C .Molecular Structure Analysis

The molecular structure of Methyl 4-ethylbenzoate consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C10H12O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h4-7H,3H2,1-2H3 . Physical And Chemical Properties Analysis

Methyl 4-ethylbenzoate has a density of 1.0±0.1 g/cm³, a boiling point of 238.2±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.5±3.0 kJ/mol and a flash point of 103.2±7.9 °C . The compound has a molar refractivity of 47.6±0.3 cm³ .Wissenschaftliche Forschungsanwendungen

Cosmetic, Drug, and Food Preservative

Methyl 4-ethylbenzoate, also known as methyl paraben, is widely used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. A study focused on its crystal structure at 120 K, revealing a 3D framework formed by intermolecular hydrogen bonding. Hirshfeld surface analysis and computational calculations were conducted, demonstrating its pharmaceutical activity and molecular determinants (Sharfalddin et al., 2020).

Chemical Reaction Kinetics

The base-catalyzed reaction of methyl 4-hydroxybenzoate in an aqueous-ethanol solvent medium was studied, focusing on its hydrolysis and ethanolysis reactions to form sodium 4-hydroxybenzoate. The research utilized transmission FTIR spectroscopy and Band-Target Entropy Minimization (BTEM) technique, providing insights into reaction kinetics and the influence of temperature and solvent mixture compositions on these reactions (Tjahjono et al., 2011).

Human Metabolism

The metabolism of parabens, including methyl 4-hydroxybenzoate, by hepatic esterases and UDP-glucuronosyltransferases in humans, has been investigated. This study identified how these compounds undergo hydrolysis and glucuronidation in the liver, suggesting that they do not accumulate in human tissues (Abbas et al., 2010).

Detection in Consumer Products

A method was developed using high performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) for quantifying methyl 4-hydroxybenzoate in food. This method offered insights into the presence and quantities of this compound in various food products, showcasing its widespread use as a preservative (Cao et al., 2013).

Biomonitoring Studies

In biomonitoring studies, the presence and metabolization of methyl 4-hydroxybenzoate in human urine samples were investigated, indicating its extensive use and potential health implications. The study highlights the importance of considering such compounds as biomarkers for exposure assessments (Wang & Kannan, 2013).

Safety and Hazards

Methyl 4-ethylbenzoate is a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing . In case of skin contact, it is recommended to wash off immediately with plenty of water .

Eigenschaften

IUPAC Name |

methyl 4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAABRJFUDNBRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223858 | |

| Record name | Benzoic acid, 4-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-ethylbenzoate | |

CAS RN |

7364-20-7 | |

| Record name | Benzoic acid, 4-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-ethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.